molecular formula C12H17NO B596165 N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 CAS No. 1219799-37-7

N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4

Cat. No.: B596165
CAS No.: 1219799-37-7
M. Wt: 198.317
InChI Key: MMOXZBCLCQITDF-DOVYFNGPSA-N
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Description

N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 is a deuterated derivative of N,N-diethyl-3-methylbenzamide, commonly known as DEET. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific research applications.

Mechanism of Action

Target of Action

DEET-d7, also known as 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide, is a deuterium-labeled variant of DEET . The primary targets of DEET-d7 are insect odorant receptors . These receptors play a crucial role in the detection of odors by insects, and their inhibition by DEET-d7 results in the repelling of biting pests such as mosquitoes and ticks .

Mode of Action

DEET-d7 interacts with its targets, the insect odorant receptors, by blocking the electrophysiological responses of olfactory sensory neurons to attractive odors . This interaction results in changes in the behavior of the insects, making them less likely to bite humans .

Biochemical Pathways

DEET-d7 affects several biochemical pathways. It has been suggested that DEET-d7 can affect sodium and potassium channels, as well as the octopaminergic pathway . Additionally, DEET-d7 can block the Kv2 potassium channel (delayed rectifier type) at micromolar concentrations .

Pharmacokinetics

It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles

Result of Action

The molecular and cellular effects of DEET-d7’s action primarily involve the disruption of normal olfactory function in insects. By blocking the electrophysiological responses of olfactory sensory neurons, DEET-d7 inhibits the insects’ ability to detect attractive odors, thereby repelling them . In addition, DEET-d7’s potential effects on sodium and potassium channels could lead to further disruptions in the normal functioning of insect neurons .

Action Environment

DEET-d7 enters the environment through various routes, including direct entry into the air during spraying, indirect entry into surface water through wastewater treatment plant (WTTP) emissions due to washing of skin and clothes, or through over-spraying of soil and application of treated sewage to amend soil . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of DEET-d7 .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide are yet to be fully explored. It is known that DEET, the parent compound, interacts with olfactory and gustatory mechanisms in insects, leading to central nervous system impairment . It is plausible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar interactions.

Cellular Effects

The cellular effects of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide are not well-documented. Deet has been shown to have significant effects on disease-carrying insect vectors . It is possible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar effects on cellular processes.

Molecular Mechanism

The molecular mechanism of action of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide is not well-understood. Deet is known to act through olfactory and gustatory mechanisms and cause central nervous system impairment in insects . It is possible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

The temporal effects of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide in laboratory settings are not well-documented. Deet is known for its low toxicity and longer stability compared to other insecticides . It is plausible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may exhibit similar characteristics.

Dosage Effects in Animal Models

The effects of different dosages of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide in animal models are not well-documented. Deet has been deemed safe and effective in humans with direct skin application . It is possible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar dosage effects.

Metabolic Pathways

The metabolic pathways involving 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide are not well-understood. Deet metabolites have been detected in human urine , suggesting that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may also be metabolized in the body.

Transport and Distribution

The transport and distribution of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide within cells and tissues are not well-documented. Deet is known to be widely distributed in the environment . It is plausible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar distribution characteristics.

Subcellular Localization

The subcellular localization of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide is not well-understood. Deet is known to interact with olfactory and gustatory mechanisms in insects , suggesting that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may also interact with specific subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 typically involves the deuteration of N,N-diethyl-3-methylbenzamide. This process can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions. The reaction may involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into deuterated amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various deuterated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include deuterated carboxylic acids, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 has several scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic labeling.

    Biology: Employed in metabolic studies to investigate the effects of deuterium substitution on biological processes.

    Medicine: Potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in the body.

    Industry: Utilized in the development of advanced materials and chemical processes where deuterium labeling is required.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-3-methylbenzamide (DEET): The non-deuterated parent compound, widely used as an insect repellent.

    N,N-diethyl-2,4,5,6-tetradeuterio-3-trideuteriomethylbenzamide: Another deuterated derivative with similar properties.

Uniqueness

N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 is unique due to its specific deuterium labeling pattern, which can provide distinct advantages in scientific research, such as enhanced stability and altered reactivity compared to non-deuterated analogs.

Properties

IUPAC Name

2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i3D3,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOXZBCLCQITDF-DOVYFNGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)N(CC)CC)[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701010011
Record name DEET-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701010011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219799-37-7
Record name DEET-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701010011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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